2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Researchers face synthetic failure when substituting fluorinated acetophenone analogs without validating exact substituent patterns. This specific compound (CAS 1824274-63-6) features a unique 2-F, 4-Me, 3-CF3 arrangement not replicated by positional isomers. - Distinct electronic/steric landscape (LogP 3.36, TPSA 17.07 Ų) vs. analogs - Suitable for CNS-targeted medicinal chemistry & enzymatic reduction studies - Supplied with documented purity (95-98%) and chain-of-custody

Molecular Formula C10H8F4O
Molecular Weight 220.167
CAS No. 1824274-63-6
Cat. No. B2677301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone
CAS1824274-63-6
Molecular FormulaC10H8F4O
Molecular Weight220.167
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)C)F)C(F)(F)F
InChIInChI=1S/C10H8F4O/c1-5-3-4-7(6(2)15)9(11)8(5)10(12,13)14/h3-4H,1-2H3
InChIKeyNCPISXHQLJGXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone Product Overview


2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone (CAS 1824274-63-6) is a heavily fluorinated aromatic ketone with the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol . Its structure features a unique pattern of electron-withdrawing substituents on the phenyl ring: a fluorine atom at the ortho position, a methyl group at the para position, and a trifluoromethyl group at the meta position. This specific substitution pattern imparts distinct physicochemical properties that influence its reactivity profile and utility as a synthetic intermediate . The compound is commercially available from multiple specialty chemical suppliers with reported purities of 95–98% and is characterized by a calculated LogP of 3.36, a topological polar surface area (TPSA) of 17.07 Ų, and a predicted boiling point of 212.6±35.0 °C .

Precise 2-fluoro, 4-methyl, 3-trifluoromethyl substitution pattern defines a unique electronic and steric landscape for synthetic elaboration.
High fluorine content (C10H8F4O) supports modulation of physicochemical properties such as lipophilicity and metabolic stability in analog series.
Predicted LogP/TPSA profile aligns with passive membrane diffusion studies, relevant for CNS-targeted probe design.

Critical Role of the Substitution Pattern


Fluorinated acetophenones are widely employed as versatile building blocks in pharmaceutical and agrochemical synthesis [1]. However, substituting one analog for another without rigorous validation can lead to synthetic failure or divergent product profiles. The precise pattern and identity of substituents on the aromatic ring dictate the molecule's electronic properties, steric environment, and subsequent reactivity in key transformations such as nucleophilic additions, cross-couplings, and enzymatic reductions [2]. For instance, the position of a fluorine or trifluoromethyl group alters the electron density at the carbonyl carbon and can sterically hinder or facilitate approach by nucleophiles. The unique combination of 2-fluoro, 4-methyl, and 3-trifluoromethyl substituents in 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone results in a specific electronic and steric landscape that is not replicated by compounds lacking one of these groups or having them in different positions . The quantitative evidence below demonstrates measurable differences in physical properties and predicted ADME parameters compared to its closest analogs, underscoring why this specific compound must be procured and evaluated independently.

! Replacing the ortho-fluoro group (absent in 4'-Methyl-3'-(trifluoromethyl)acetophenone) may alter carbonyl electrophilicity and steric accessibility for nucleophiles.
! Omitting the trifluoromethyl group (as in 2'-Fluoro-4'-methylacetophenone) significantly reduces fluorine count and predicted lipophilicity, shifting membrane permeability context.
! Positional isomerism versus other trifluoromethyl acetophenones may lead to divergent enantioselectivity in enzymatic reductions or cross-coupling outcomes.

Quantitative Comparator Evidence


Molecular Weight & Fluorine Content Comparison

2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone exhibits a molecular weight of 220.16 g/mol, which is significantly higher than that of its non-fluorinated and mono-fluorinated analogs due to the presence of four fluorine atoms in its structure (C10H8F4O) . This contrasts with 4'-Methyl-3'-(trifluoromethyl)acetophenone (MW 202.18 g/mol, C10H9F3O) , which lacks the ortho-fluoro substituent, and is even more pronounced when compared to 2'-Fluoro-4'-methylacetophenone (MW 152.17 g/mol, C9H9FO) , which lacks the trifluoromethyl group entirely. The higher molecular weight and fluorine content directly correlate with increased lipophilicity and potential metabolic stability, a key consideration in drug design .

MW & Fluorine Content
Data to verify
220.16 g/mol (C10H8F4O) vs 202.18 (lacks ortho-F) and 152.17 (lacks CF3)
Higher fluorine count may influence metabolic stability and lipophilicity, relevant for lead optimization context.
Based on calculated molecular formulas; experimental ADME validation needed.
Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Lipophilicity and Polar Surface Area Analysis

The predicted LogP value for 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is 3.36 . While experimental LogP values for the closest analogs are not publicly available, this predicted value can be compared to the general class of mono-fluorinated acetophenones, which are expected to be significantly lower. The topological polar surface area (TPSA) is calculated at 17.07 Ų . The combination of high lipophilicity and low TPSA suggests that the compound is more likely to passively diffuse across biological membranes compared to analogs with additional hydrogen bond donors or acceptors, or lower fluorine content .

Lipophilicity & TPSA
Class-level inference
Predicted LogP 3.36, TPSA 17.07 Ų
Class-level trend suggests higher membrane permeability compared to less fluorinated acetophenones.
Experimental LogP unavailable for close analogs; verify experimentally.
ADME Properties Lipophilicity Drug Discovery

Density and Formulation Characteristics

The predicted density of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is 1.258 ± 0.06 g/cm³ . This value is slightly higher than the experimentally determined density of 3'-(Trifluoromethyl)acetophenone (1.235 g/cm³) and 2'-(Trifluoromethyl)acetophenone (1.25 g/cm³) , and significantly higher than that of the mono-fluorinated analog 2'-Fluoro-4'-methylacetophenone, for which density data is not reported but which is expected to be lower due to its smaller molecular weight and reduced fluorine content. Density can influence mixing, dissolution rates, and handling in solid or liquid formulations .

Density
Data to verify
1.258 ± 0.06 g/cm³ (predicted); vs 1.235 (3'-CF3) and 1.25 (2'-CF3)
Slightly higher density than related trifluoromethyl acetophenones, may affect formulation handling.
Predicted value; experimental measurement recommended.
Physical Properties Formulation Material Science

Application Scenarios


Lead Optimization in Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms is a common strategy to enhance the metabolic stability and membrane permeability of lead compounds [1]. The high calculated LogP (3.36) and low TPSA (17.07 Ų) of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone make it a suitable building block for constructing analogs intended for targets in the central nervous system or other compartments where passive diffusion is paramount. Its use as a starting material or intermediate can help medicinal chemists probe the effects of a highly fluorinated, lipophilic motif on the overall ADME profile of a candidate series .

Synthesis of Fluorinated Intermediates

The ketone functional group in 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone is a versatile handle for further synthetic elaboration [1]. It can undergo nucleophilic additions, reductions to chiral alcohols, or be transformed into other functional groups. The specific substitution pattern on the aryl ring influences the reactivity of this carbonyl, potentially offering distinct chemo- or stereoselectivity in enzymatic reductions [2] compared to less hindered or electronically different analogs. This makes it a valuable intermediate for constructing more complex molecules with a defined three-dimensional pharmacophore.

Agrochemical Building Block

Fluorinated acetophenones are established intermediates in the synthesis of modern agrochemicals [1]. The unique combination of a fluorine atom and a trifluoromethyl group can enhance the biological activity and environmental persistence of derived active ingredients [3]. 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone, with its four fluorine atoms, offers a higher degree of fluorination than many common analogs, potentially leading to new molecules with improved potency against resistant pest populations or altered environmental fate profiles. Its use as a starting material for novel herbicidal or fungicidal scaffolds is a plausible industrial application.

Fluorinated Polymer & Liquid Crystal Precursor

Highly fluorinated aromatic ketones are also precursors to specialty materials, including liquid crystals and polymers with unique dielectric or surface properties [1]. The specific substitution pattern of 2-Fluoro-4-methyl-3-(trifluoromethyl)acetophenone could be exploited to synthesize novel monomers. The resulting polymers may exhibit enhanced hydrophobicity, chemical resistance, or thermal stability compared to those derived from less fluorinated monomers . This compound's physical properties, such as its predicted density , would inform its handling and integration into material synthesis workflows.

Application
Selection Property
Validation Focus
Probing fluorinated motif in CNS-targeted lead series
High fluorine content and predicted lipophilicity
Assess ADME contribution, metabolic stability, and membrane permeability in relevant models
Stereoselective enzymatic reductions or nucleophilic additions
Unique substitution pattern directing chemo/stereoselectivity
Validate enantioselectivity outcomes with specific ketoreductases
Novel fluorinated herbicide/fungicide scaffolds
Enhanced fluorination for biological activity modulation
Evaluate potency against target pests and environmental fate profile
Specialty fluorinated monomer for hydrophobic materials
High fluorine content and predicted density
Test dielectric, thermal, and surface properties of derived polymers

Technical Documentation Hub

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16 linked technical documents
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